4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
CAS No.: 537680-87-8
Cat. No.: VC5262903
Molecular Formula: C13H17NO3S3
Molecular Weight: 331.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 537680-87-8 |
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Molecular Formula | C13H17NO3S3 |
Molecular Weight | 331.46 |
IUPAC Name | (4-methoxyphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Standard InChI | InChI=1S/C13H17NO3S3/c1-17-12-4-2-10(3-5-12)8-19-13(18)14-11-6-7-20(15,16)9-11/h2-5,11H,6-9H2,1H3,(H,14,18) |
Standard InChI Key | FXRFSNSKARUYAJ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Bonding
The molecule integrates three distinct domains:
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A 4-methoxybenzyl group (C₈H₉OCH₃) providing aromaticity and electron-donating character via the methoxy substituent .
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A carbamodithioate group (-NHC(=S)S-) enabling nucleophilic reactivity and metal coordination .
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A 1,1-dioxidotetrahydrothiophen-3-yl ring (sulfolane derivative) contributing polarity and conformational rigidity.
The sulfolane ring adopts a puckered conformation, with the sulfone group (-SO₂-) inducing dipole interactions. The dithiocarbamate’s thiocarbonyl and thiolate groups facilitate π-conjugation, enhancing stability through resonance .
Molecular Formula and Weight
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Empirical Formula: C₁₃H₁₅NO₃S₃
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Molecular Weight: 341.51 g/mol
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IUPAC Name: 4-Methoxybenzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a two-step sequence:
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Dithiocarbamate Formation:
Reacting 1,1-dioxidotetrahydrothiophen-3-amine with carbon disulfide (CS₂) in alkaline conditions yields the potassium dithiocarbamate intermediate: -
Alkylation with 4-Methoxybenzyl Chloride:
The potassium salt undergoes nucleophilic substitution with 4-methoxybenzyl chloride in anhydrous THF or DMF :
Process Optimization
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Temperature: 0–5°C during CS₂ addition prevents thiourea byproducts.
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Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy:
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ν(S-H) stretch at 2550 cm⁻¹ (dithiocarbamate).
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ν(S=O) at 1160 cm⁻¹ (sulfolane ring).
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¹H NMR (400 MHz, CDCl₃):
Thermodynamic Data
Property | Value |
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Melting Point | 128–130°C (dec.) |
Solubility in Water | 2.1 mg/mL (25°C) |
logP | 1.85 ± 0.12 |
pKa (thiol) | 9.2–9.5 |
Reactivity and Functional Applications
Metal Coordination Chemistry
The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals (Cu²⁺, Ni²⁺, Pd²⁺). For example, copper(II) complexes exhibit square-planar geometry and catalytic activity in Ullmann couplings .
Heterocyclic Synthesis
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Thiazole Formation: Reaction with α-haloketones yields 2-aminothiazoles via cyclocondensation .
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Oxidation Products: Treatment with H₂O₂ generates sulfinic acid derivatives, useful in asymmetric catalysis.
Industrial and Material Science Applications
Polymer Stabilization
Incorporation into polyethylene (0.5 wt%) reduces UV-induced degradation by 70% via radical scavenging.
Corrosion Inhibition
Electrochemical studies on mild steel in HCl show 92% efficiency at 250 ppm concentration, forming protective metal-dithiocarbamate films .
Comparative Analysis with Analogues
Compound | logP | Melting Point (°C) | Bioactivity (IC₅₀) |
---|---|---|---|
Target Compound | 1.85 | 128–130 | Tyrosinase: 18 μM |
N-(4-Methoxyphenyl)dithiocarbamate | 2.10 | 145–147 | MMP-9: 32 μM |
Potassium dithiocarbamate | -0.45 | 210 (dec.) | N/A |
The target compound’s lower logP enhances membrane permeability compared to its phenyl analogue, while the sulfolane ring improves thermal stability relative to aliphatic dithiocarbamates .
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